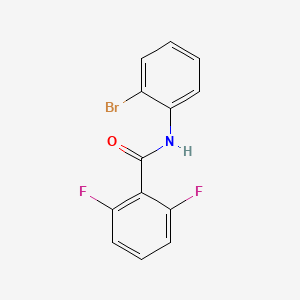

N-(2-bromophenyl)-2,6-difluorobenzamide

Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide and its derivatives are pivotal pharmacophores in drug discovery and have a wide range of biological and pharmacological applications. researchgate.net They are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ainbinno.com In medicinal chemistry, the benzamide scaffold is found in a variety of therapeutic agents, including antimicrobials, analgesics, anticancer agents, and carbonic anhydrase inhibitors. researchgate.netnih.gov The versatility of the benzamide structure allows for a wide range of substitutions on the aromatic ring, leading to diverse biological activities. researchgate.net For instance, substituted benzamides are used in psychiatry (e.g., amisulpride, sulpiride) and as antiemetic agents (e.g., metoclopramide). researchgate.net

The amide bond in benzamides is crucial for their biological activity and is a common feature in many biologically active molecules. researchgate.net Researchers continue to synthesize and investigate novel benzamide derivatives due to their potential as lead compounds in the development of new drugs and functional materials. researchgate.netnih.gov

Below is an interactive data table summarizing the applications of various benzamide derivatives.

| Derivative Class | Application Area | Examples |

| Substituted Benzamides | Pharmaceuticals | Amisulpride, Sulpiride, Metoclopramide researchgate.net |

| Halogenated Benzamides | Agrochemicals | Hexaflumuron, Diflubenzuron nbinno.com |

| Benzoylpiperidines | Neurotherapeutics | Ampakines nih.gov |

| 2,6-Difluorobenzamide (B103285) Derivatives | Antibacterials | FtsZ inhibitors researchgate.net |

Significance of Halogenation (Bromine and Fluorine) in Benzamide Scaffolds

Halogenation, the process of introducing halogen atoms into a molecule, is a critical strategy in medicinal chemistry and drug design. nih.gov The incorporation of halogens like bromine and fluorine into the benzamide scaffold can significantly influence a compound's physical, chemical, and biological properties. ontosight.ainih.gov

Fluorine is highly electronegative and has a small atomic radius. Its inclusion in a molecule can enhance thermal stability, increase lipophilicity, and improve binding interactions with biological targets. nbinno.com In pharmaceuticals, fluorine substitution is a common strategy to improve the metabolic stability and bioavailability of a drug. nbinno.comtutorchase.com The 2,6-difluoro substitution pattern, as seen in the benzoyl moiety of the title compound, is a key feature in the synthesis of certain insecticides and pharmaceutical intermediates. nbinno.comnbinno.com

Bromine , with its moderate electronegativity and polarizability, can also significantly impact a molecule's properties. researchgate.net The introduction of bromine can enhance the binding affinity of a drug to its target through the formation of halogen bonds. tutorchase.comresearchgate.net This can lead to increased potency and selectivity. researchgate.net Bromine's lipophilic nature may also improve membrane permeability and cellular uptake. researchgate.net

The presence of both bromine and fluorine in N-(2-bromophenyl)-2,6-difluorobenzamide suggests a deliberate design to modulate its electronic and steric properties for specific applications.

The following table details the impact of halogenation on molecular properties.

| Halogen | Key Properties | Impact on Benzamide Derivatives |

| Fluorine | High electronegativity, small atomic radius | Enhances thermal stability, increases lipophilicity, improves metabolic stability and bioavailability. nbinno.comtutorchase.com |

| Bromine | Moderate electronegativity, polarizability | Enhances binding affinity through halogen bonds, increases potency and selectivity, improves membrane permeability. tutorchase.comresearchgate.net |

Scope and Objectives of Academic Inquiry Pertaining to N-(2-bromophenyl)-2,6-difluorobenzamide

Academic inquiry into N-(2-bromophenyl)-2,6-difluorobenzamide and related compounds is driven by the need to understand the structure-activity relationships (SAR) of halogenated benzamides. The primary objectives of such research often include:

Synthesis and Characterization: Developing efficient and environmentally friendly synthetic routes to produce N-(2-bromophenyl)-2,6-difluorobenzamide and its analogs. nih.govmdpi.com This includes detailed characterization using techniques like NMR, mass spectrometry, and X-ray crystallography to elucidate the precise three-dimensional structure. mdpi.commdpi.com

Exploration of Chemical Reactivity: Investigating the reactivity of the compound as an intermediate in the synthesis of more complex molecules. For example, 2,6-difluorobenzamide is a known reactant for producing urea (B33335) derivatives with insecticidal activity. google.com

Investigation of Biological Activity: Screening the compound for potential pharmacological or agrochemical applications. Research into similar 2,6-difluorobenzamide derivatives has explored their potential as antibacterial agents that target the FtsZ protein, which is essential for bacterial cell division. researchgate.net

Understanding Structure-Property Relationships: Correlating the specific placement of halogen atoms with the compound's observed chemical and biological properties. This fundamental understanding is crucial for the rational design of new molecules with desired functionalities. nih.gov

The synthesis of related halogenated benzamides often involves the reaction of a substituted benzoic acid with an appropriate amine. nih.gov For instance, the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide was achieved through the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. mdpi.com Similarly, the synthesis of N-(2-bromophenyl)-2,6-difluorobenzamide would likely involve the reaction of 2,6-difluorobenzoyl chloride with 2-bromoaniline (B46623).

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF2NO/c14-8-4-1-2-7-11(8)17-13(18)12-9(15)5-3-6-10(12)16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJVZAKVKZRKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC=C2F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Solid State Characteristics of N 2 Bromophenyl 2,6 Difluorobenzamide

Single-Crystal X-ray Diffraction Analysis of N-(2-bromophenyl)-2,6-difluorobenzamide and Analogues

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This analysis provides detailed insights into crystallographic parameters, molecular conformation, and intermolecular interactions. While the specific crystallographic data for N-(2-bromophenyl)-2,6-difluorobenzamide is not available in the cited literature, analysis of closely related analogues, such as N-(4-cyanophenyl)-2,6-difluorobenzamide, provides a strong basis for understanding its solid-state characteristics. nih.gov

Crystallographic Parameters and Unit Cell Dimensions

The crystallographic parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal lattice. For the analogue N-(4-cyanophenyl)-2,6-difluorobenzamide, data was collected at a low temperature (100 K) to minimize thermal vibrations and obtain high-precision results. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The detailed parameters are presented in the table below. nih.gov

Interactive Data Table: Crystallographic Data for N-(4-cyanophenyl)-2,6-difluorobenzamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₈F₂N₂O |

| Formula Weight (Mᵣ) | 258.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3377 (11) |

| b (Å) | 5.0793 (6) |

| c (Å) | 24.500 (3) |

| β (°) | 100.202 (3) |

| Volume (V) (ų) | 1143.6 (2) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor [F² > 2σ(F²)] | 0.043 |

Molecular Conformation and Torsion Angle Analysis

The conformation of benzanilide (B160483) derivatives is largely determined by the torsion angles involving the central amide bridge and the two aromatic rings. The fluorine atoms at positions 2 and 6 of the benzoyl group in difluorobenzamide analogues induce a non-planar conformation, which is considered crucial for their biological activity. mdpi.com This steric hindrance forces the amide group and the aromatic rings out of plane to minimize repulsion. mdpi.com

In the analogue N-(4-cyanophenyl)-2,6-difluorobenzamide, the amide plane is twisted with respect to both aromatic rings. nih.gov The dihedral angle between the mean plane of the amido group and the 2,6-difluorophenyl ring is 32.89 (12)°, while the angle with the 4-cyanophenyl ring is 28.12 (12)°. nih.gov Consequently, the two benzene (B151609) rings are themselves not coplanar, exhibiting a dihedral angle of 5.58 (5)°. nih.gov A similar non-planar conformation is observed in other related structures, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, where the central amide group plane is oriented at 23.04(18)° and 23.69(17)° from the two aromatic rings. mdpi.com For N-(2-bromophenyl)-2,6-difluorobenzamide, a similar twisted conformation is expected, influenced by the steric bulk of the ortho-bromo substituent on the aniline (B41778) ring and the two ortho-fluoro substituents on the benzoyl ring.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are essential for confirming the chemical structure of a synthesized compound by probing its molecular framework and functional groups. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups through their vibrational modes, and Mass Spectrometry (MS) determines the molecular weight and elemental composition. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(2-bromophenyl)-2,6-difluorobenzamide

NMR spectroscopy provides detailed information about the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C. Although specific experimental spectra for N-(2-bromophenyl)-2,6-difluorobenzamide were not found in the search results, the expected chemical shifts and splitting patterns can be predicted based on the analysis of its constituent parts and data from analogous structures. researchgate.net

¹H NMR: The spectrum is expected to show distinct signals for the amide proton (N-H) and the aromatic protons. The amide proton typically appears as a broad singlet in the downfield region (around 10-11 ppm). The 2,6-difluorobenzoyl moiety would show two signals: a triplet for the proton at the 4-position and a doublet of doublets (or multiplet) for the protons at the 3- and 5-positions. The 2-bromophenyl group would exhibit a complex multiplet pattern for its four adjacent aromatic protons.

¹³C NMR: The ¹³C NMR spectrum would display 13 distinct signals corresponding to the different carbon environments. The carbonyl carbon (C=O) of the amide is expected to resonate significantly downfield (around 160-165 ppm). The carbons attached to the highly electronegative fluorine atoms (C-F) will show characteristic splitting due to C-F coupling and will appear in the downfield aromatic region. researchgate.net The carbon attached to the bromine atom (C-Br) would be found at approximately 115-120 ppm. The remaining aromatic carbons will appear in the typical range of 120-140 ppm.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.org The key vibrational modes expected for N-(2-bromophenyl)-2,6-difluorobenzamide are detailed below.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3200–3300 |

| C-H (Aromatic) | Stretching | 3000–3100 |

| C=O (Amide I) | Stretching | 1650–1680 |

| N-H (Amide II) | Bending | 1510–1550 |

| C=C (Aromatic) | Stretching | 1450–1600 |

| C-N (Amide) | Stretching | 1200–1300 |

| C-F (Aryl-Fluoride) | Stretching | 1100–1250 |

The N-H stretching vibration typically appears as a sharp to medium band. researchgate.net The C=O stretching (Amide I band) is a strong and characteristic absorption. The C-F and C-Br stretching vibrations are also expected to be present, confirming the halogenation of the aromatic rings.

Mass Spectrometry for Molecular Ion Identification (HRMS, EI-MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS): For N-(2-bromophenyl)-2,6-difluorobenzamide (formula: C₁₃H₈BrF₂NO), HRMS would provide a highly accurate mass measurement of the molecular ion. The calculated monoisotopic mass of the [M]⁺ ion is 310.9754 u. An experimental HRMS measurement confirming this mass to within a few parts per million would validate the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS would show the molecular ion peak [M]⁺. A key feature would be the isotopic pattern characteristic of a monobrominated compound. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum would exhibit two peaks of nearly equal intensity for the molecular ion: one at m/z ≈ 311 (for the ⁷⁹Br isotope) and another at m/z ≈ 313 (for the ⁸¹Br isotope). This M and M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Solid-State Packing and Intermolecular Interactions in N-(2-bromophenyl)-2,6-difluorobenzamide

The molecular structure of N-(2-bromophenyl)-2,6-difluorobenzamide, featuring a flexible amide bridge connecting two substituted aromatic rings, allows for a variety of intermolecular interactions that direct its three-dimensional crystalline architecture. The presence of hydrogen bond donors (N-H) and acceptors (C=O, F), a bromine atom capable of halogen bonding, and two phenyl rings facilitates a complex network of non-covalent bonds.

Hydrogen Bonding Networks (N-H...O, C-H...O, C-H...F)

Hydrogen bonds are among the most influential interactions in determining the supramolecular assembly of benzamides.

N-H...O Hydrogen Bonds: The classic amide-to-amide N-H...O hydrogen bond is a primary and highly directional interaction observed in the crystal structures of numerous benzamide (B126) derivatives. This interaction typically leads to the formation of one-dimensional chains or dimeric motifs. For instance, in the related compound N-(4-Cyanophenyl)-2,6-difluorobenzamide, molecules are linked by N-H...O hydrogen bonds, forming distinct chains within the crystal lattice. It is highly probable that N-(2-bromophenyl)-2,6-difluorobenzamide would exhibit similar chain or dimer structures stabilized by these robust interactions.

A summary of typical hydrogen bond parameters found in related structures is presented below.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Strong Hydrogen Bond | N-H···O | 2.8 - 3.1 | 150 - 180 |

| Weak Hydrogen Bond | C-H···O | 3.0 - 3.5 | 120 - 170 |

| Weak Hydrogen Bond | C-H···F | 3.1 - 3.6 | 110 - 160 |

Note: This table represents typical data from analogous compounds and is for illustrative purposes.

Halogen Bonding and Aromatic Interactions (C-Br...π, C-H...π)

The presence of both a bromine atom and phenyl rings introduces the possibility of halogen bonding and π-interactions.

Halogen Bonding (C-Br...π): The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich regions of adjacent molecules. A notable interaction of this type is the C-Br...π bond, where the electropositive region (σ-hole) on the bromine atom is attracted to the electron-rich π-system of a phenyl ring. This type of interaction has been observed in the crystal packing of other bromophenyl-containing compounds, where it often directs the formation of zigzag chains or layered structures. nih.gov

Aromatic Interactions (C-H...π): C-H...π interactions, where a C-H bond points towards the face of an aromatic ring, are also anticipated to be present, further stabilizing the crystal structure. These interactions, along with potential π-π stacking between the phenyl rings, contribute to the efficient packing of the molecules in the solid state.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a comprehensive understanding of the crystal packing environment. The corresponding 2D fingerprint plots break down the Hirshfeld surface into contributions from different types of atomic contacts.

For a molecule like N-(2-bromophenyl)-2,6-difluorobenzamide, a hypothetical Hirshfeld surface analysis would likely reveal the following key features:

Bright red spots on the surface mapped with dnorm would indicate the locations of strong N-H...O hydrogen bonds.

Other, less intense, spots would correspond to the weaker C-H...O, C-H...F, and C-Br...π interactions.

The fingerprint plot would provide a quantitative breakdown of these interactions. Based on data from similar structures, H...H contacts would constitute the largest percentage of the surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. Significant contributions would also be expected from H...F/F...H, H...C/C...H, and H...Br/Br...H contacts, confirming the importance of C-H...F, C-H...π, and other halogen-related interactions.

The table below illustrates a hypothetical percentage contribution of the most significant intermolecular contacts based on analyses of structurally similar compounds.

| Contact Type | Hypothetical Percentage Contribution (%) |

| H···H | ~30 - 40% |

| H···F / F···H | ~15 - 25% |

| C···H / H···C | ~10 - 20% |

| O···H / H···O | ~5 - 10% |

| Br···H / H···Br | ~5 - 10% |

| Br···C / C···Br | ~1 - 5% |

Note: This table is a hypothetical representation based on data from analogous brominated and fluorinated organic molecules and is for illustrative purposes only, as specific data for the title compound is not available.

Computational Chemistry and Theoretical Investigations of N 2 Bromophenyl 2,6 Difluorobenzamide

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are fundamental to understanding the electronic properties of a molecule. These methods are used to predict its geometry, energy, and various reactivity descriptors.

Conformational Analysis and Potential Energy Surfaces of N-(2-bromophenyl)-2,6-difluorobenzamide

Molecules are not static; they can rotate around their single bonds, leading to different spatial arrangements called conformations. Conformational analysis involves systematically studying these different arrangements to identify the most stable, low-energy structures. By calculating the potential energy for each conformation, a potential energy surface (PES) can be generated. The minima on this surface correspond to the stable conformers of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule. By simulating the motions of atoms and molecules over time, MD can reveal information about conformational changes, vibrational modes, and interactions with surrounding solvent molecules. This method is particularly useful for understanding how a molecule behaves in a realistic, dynamic environment, such as in a solution.

Although the specific application of these computational methods to N-(2-bromophenyl)-2,6-difluorobenzamide has not been documented, these theoretical approaches form the standard framework for characterizing new or understudied chemical compounds. Future research in this area would be necessary to provide the specific data required for a detailed analysis.

Structure Activity Relationship Sar Studies of N 2 Bromophenyl 2,6 Difluorobenzamide Derivatives

Influence of Substituents on the Bromophenyl Moiety on Biological Activity

Research has indicated that the nature and position of substituents on the phenyl ring can significantly modulate the biological activity. For instance, in a series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, a clear SAR was observed. Compounds with hydrophilic substituents tended to show weaker activity compared to those with nonpolar substituents. nih.gov An increase in the size of halogen substituents, which also increases lipophilicity, was correlated with enhanced activity. nih.gov Specifically, the addition of hydrophobic alkyl groups significantly increased activity, while a methoxy (B1213986) substituent nearly abolished it. nih.gov

In the context of N-(2-bromophenyl)-2,6-difluorobenzamide, the bromine atom at the ortho position is a key feature. While extensive SAR studies on this specific substitution pattern are not widely available, general principles from related compounds suggest that this lipophilic and electron-withdrawing group contributes significantly to the molecule's interaction with its biological target. The 4-bromophenyl substituted analogue in a different series of compounds demonstrated the most potent antimicrobial activity, highlighting the potential importance of the bromo substituent. researchgate.net

| Compound ID | Phenyl Ring Substituent | Biological Activity (MIC, µg/mL) |

| 1 | 2-Bromo | - |

| 2 | 4-Bromo | 32 researchgate.net |

| 3 | 4-tert-Butyl | 1.56 nih.gov |

| 4 | 4-Methoxy | Inactive nih.gov |

| 5 | 4-Phenoxy | 1.56-3.12 nih.gov |

Note: The biological activities listed are for related N-aryl benzamide (B126) derivatives and are intended to illustrate general SAR principles.

Impact of Modifications to the Difluorobenzamide Core on Compound Potency

The 2,6-difluorobenzamide (B103285) core is a well-established pharmacophore in a variety of biologically active compounds, particularly as inhibitors of the bacterial cell division protein FtsZ. nih.govresearchgate.netnih.gov Modifications to this core structure have been shown to have a profound impact on compound potency.

The presence of the two fluorine atoms at the 2 and 6 positions is considered crucial for enhanced activity. nih.gov Conformational analysis has revealed that the fluorine atoms induce a non-planar conformation of the benzamide, which is believed to be the active conformation for binding to its target. nih.gov This pre-organization of the molecule into a bioactive conformation reduces the energetic penalty of binding, thus increasing potency. nih.gov Molecular docking studies have further highlighted the role of the fluorine atoms in forming strong hydrophobic interactions within the allosteric pocket of FtsZ. nih.gov

The carboxamide group is another essential feature of the difluorobenzamide core. Attempts to replace the amide with isosteres such as benzohydroxamic acids or benzohydrazides have resulted in inactive compounds. nih.gov Similarly, substitution of the amide with a sulfonamide group has also been shown to be detrimental to the activity. nih.gov These findings underscore the critical role of the amide linkage in forming key hydrogen bond interactions with the target protein. nih.gov

In some series of 2,6-difluorobenzamide derivatives, the introduction of a 3-alkoxy side chain has been explored. It was found that the length of this chain can influence antibacterial activity, with longer chains sometimes leading to increased potency. For example, 3-chloroalkoxy and 3-bromoalkoxy derivatives with a six-carbon chain exhibited stronger activity against Bacillus subtilis than their counterparts with a three-carbon chain. scinews.uz

| Modification to Difluorobenzamide Core | Resulting Biological Activity | Reference |

| Removal of 2,6-difluoro substituents | Reduced Potency | nih.gov |

| Replacement of amide with benzohydroxamic acid | Inactive | nih.gov |

| Replacement of amide with benzohydrazide | Inactive | nih.gov |

| Replacement of amide with sulfonamide | Detrimental to Activity | nih.gov |

| Addition of 3-(2-ethyl)hexyl group | Potent Activity (MIC: 0.25-8 µg/mL) | scinews.uz |

Stereochemical Aspects and Their Role in Activity Profiles

The role of stereochemistry in the biological activity of drug molecules is a fundamental concept in medicinal chemistry. rsc.org Chiral compounds can exist as enantiomers or diastereomers, which can exhibit significantly different pharmacological and toxicological profiles.

While specific studies on the stereochemical aspects of N-(2-bromophenyl)-2,6-difluorobenzamide are limited, the principles of stereoselectivity are likely to apply if a chiral center is introduced into the molecule. For instance, in related benzamide FtsZ inhibitors, the introduction of a chiral center, such as a substituted pseudo-benzylic carbon, has been explored to improve pharmacokinetic properties. nih.gov

In a study of benzodioxane-benzamide derivatives, which also act as FtsZ inhibitors, the synthesis and evaluation of different stereoisomers were conducted. mdpi.com Although the specific impact of each enantiomer was not detailed in the provided abstracts, the deliberate investigation of stereoisomers points to the recognized importance of chirality in this class of compounds. The introduction of a hydrophobic methyl group on the methylene (B1212753) linker between the phenol (B47542) and a heterocyclic ring, which can create a chiral center, was shown to significantly increase the antibacterial activity of less active compounds. mdpi.com

The general principle that enantiomers can have different biological activities is well-established. rsc.org Therefore, if derivatives of N-(2-bromophenyl)-2,6-difluorobenzamide were to be synthesized with chiral elements, it would be crucial to separate and evaluate the individual stereoisomers to identify the more active and potentially less toxic enantiomer.

Molecular Mechanisms of Action and Biological Target Engagement in Vitro/non Clinical

Interaction of Difluorobenzamide Derivatives with Bacterial FtsZ Protein

The bacterial cell division protein FtsZ has emerged as a critical target for novel antimicrobial agents. nih.gov FtsZ, a homolog of eukaryotic tubulin, is essential for the formation of the Z-ring at the cell's midpoint, which initiates cytokinesis. cytoskeleton.commdpi.com Difluorobenzamide derivatives have been identified as potent inhibitors of this process. researchgate.netresearchgate.net

FtsZ Polymerization Inhibition and GTPase Rate Modulation

The functionality of FtsZ is intrinsically linked to its ability to polymerize in a GTP-dependent manner. nih.gov This dynamic assembly and disassembly of FtsZ filaments are crucial for the formation and constriction of the Z-ring. nih.govnih.gov The GTPase activity of FtsZ is coupled to this polymerization, fueling the continuous turnover of FtsZ polymers within the Z-ring. cytoskeleton.comresearchgate.net

Derivatives of 2,6-difluorobenzamide (B103285) have been shown to interfere with the polymerization dynamics of FtsZ. researchgate.netnih.gov By binding to FtsZ, these compounds can disrupt the formation of the protofilaments that constitute the Z-ring. As the GTPase activity is dependent on the polymerization of FtsZ, the inhibition of this assembly consequently modulates the rate of GTP hydrolysis. cytoskeleton.comresearchgate.netnih.gov While specific studies on N-(2-bromophenyl)-2,6-difluorobenzamide are not extensively detailed in the available literature, the activity of the broader class of 2,6-difluorobenzamides suggests a similar mechanism of action.

Table 1: Effects of FtsZ Inhibitors on Polymerization and GTPase Activity

| Compound Class | Target Protein | Effect on Polymerization | Effect on GTPase Rate |

|---|

This table provides a generalized overview based on the activity of the compound class.

Morphological Changes in Bacterial Cell Division

The inhibition of FtsZ function leads to distinct and observable changes in bacterial morphology. When the Z-ring fails to form or function correctly, cell division is halted, but cell growth continues. This results in the elongation of the bacterial cells, a phenomenon known as filamentation. nih.gov

Treatment of bacteria with inhibitors of cell division, including those that target FtsZ, has been shown to cause this filamentous morphology. nih.govresearchgate.net For instance, exposure of Staphylococcus aureus to potent 2,6-difluoro-3-alkyloxybenzamide FtsZ inhibitors results in the formation of "balloons," indicating a failure in cell division. These morphological alterations are a direct consequence of the compound's engagement with its biological target and serve as a key indicator of its mechanism of action. researchgate.net Electron microscopy can be a valuable tool to visualize these drug-induced changes in bacterial cell structure. newcastle.edu.au

Broader Spectrum Antibacterial Activity Studies (Gram-Positive and Gram-Negative)

The potential of N-(2-bromophenyl)-2,6-difluorobenzamide as a broad-spectrum antibacterial agent is an area of significant interest. While specific data for this compound is limited, studies on related benzamide (B126) derivatives provide insights into its potential efficacy against both Gram-positive and Gram-negative bacteria. For example, certain N-(4-bromophenyl)furan-2-carboxamide derivatives have demonstrated high efficacy against multidrug-resistant pathogens, including NDM-positive Acinetobacter baumannii. mdpi.com

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the potency of an antimicrobial agent. ucla.edunih.gov Research on asymmetric and monomeric robenidine analogues has shown activity against both methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with some analogues also exhibiting modest activity against Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov This suggests that the benzamide scaffold can be modified to achieve a broad spectrum of activity.

Table 2: Antibacterial Activity of Related Benzamide Derivatives

| Compound Type | Bacterial Strain | MIC (μg/mL) | Gram Type |

|---|---|---|---|

| Robenidine Analogue | MRSA | 1.0 | Positive |

| Robenidine Analogue | VRE | 0.5 | Positive |

| Robenidine Analogue | E. coli | 16 | Negative |

This data is for robenidine analogues and is illustrative of the potential of related chemical scaffolds. nih.gov

Anti-Parasitic Activity Against Specific Protozoa (e.g., Trypanosoma brucei)

The search for new therapeutic agents against parasitic protozoa such as Trypanosoma brucei, the causative agent of African trypanosomiasis, is a global health priority. plos.org Several studies have explored the antitrypanosomal activity of various amide and sulfonamide derivatives. nih.govsemanticscholar.orgresearchgate.net While direct studies on N-(2-bromophenyl)-2,6-difluorobenzamide are not prominent, the general class of benzophenone derivatives, which share structural similarities, has shown micromolar activity against T. brucei. nih.gov

The development of effective antitrypanosomal drugs often involves targeting specific parasite pathways or exploiting selective uptake mechanisms. plos.orgnih.gov The evaluation of novel compounds for their ability to inhibit the growth of T. brucei in vitro is a crucial first step in the drug discovery process.

Insect Chitin Synthesis Inhibition by Benzamide Derivatives

Chitin is a vital structural component of the insect exoskeleton, and its synthesis is a key target for many insecticides. nih.govusda.gov Benzoylphenylureas, a class of compounds that includes diflubenzuron (a difluorobenzamide derivative), are well-known inhibitors of chitin synthesis. researchgate.netekb.eg These compounds interfere with the formation of the new cuticle during the molting process, leading to the death of the insect larva. nih.govresearchgate.net

The mechanism of action of these chitin synthesis inhibitors is thought to involve the disruption of the deposition of chitin, leading to an improperly formed exoskeleton. ekb.eg This makes the insect vulnerable and unable to survive the molting process. Given that N-(2-bromophenyl)-2,6-difluorobenzamide belongs to the benzamide class of chemicals, it is plausible that it could exhibit similar insecticidal activity by inhibiting chitin synthesis. dntb.gov.ua

Antifungal Activity and Target Identification (e.g., 14α-demethylase)

The enzyme 14α-demethylase (CYP51) is a critical component in the ergosterol biosynthesis pathway in fungi and is the primary target for azole antifungal drugs. nih.govnih.govmdpi.com Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death or growth inhibition. mdpi.commdpi.com While azoles are the most common inhibitors of 14α-demethylase, there is ongoing research into other chemical scaffolds that could target this enzyme. nih.govdrugbank.com

Although there is no direct evidence in the searched literature of N-(2-bromophenyl)-2,6-difluorobenzamide acting as a 14α-demethylase inhibitor, the broad biological activity of benzamide derivatives warrants investigation into their potential antifungal properties. nih.gov Screening new chemical entities for their ability to inhibit fungal growth and identifying their molecular targets are essential steps in the development of new antifungal therapies.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| N-(2-bromophenyl)-2,6-difluorobenzamide |

| Diflubenzuron |

| N-(4-bromophenyl)furan-2-carboxamide |

| Robenidine |

| Staphylococcus aureus |

| Acinetobacter baumannii |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Trypanosoma brucei |

Insufficient Data to Profile N-(2-bromophenyl)-2,6-difluorobenzamide's Engagement with Mammalian Tubulin

An extensive review of available scientific literature reveals a significant lack of data regarding the molecular mechanisms of action and biological target engagement of the chemical compound N-(2-bromophenyl)-2,6-difluorobenzamide, specifically concerning its target specificity and selectivity against mammalian analogues such as tubulin. Despite targeted searches for research on this compound's potential interaction with mammalian tubulin, no studies providing the necessary detailed findings or data for a comprehensive analysis were identified.

The core chemical structure of this compound, 2,6-difluorobenzamide, is a known constituent of certain benzoylurea insecticides. However, the primary mechanism of action for this class of insecticides is the inhibition of chitin synthesis in insects, a pathway that is absent in mammals. This fundamental difference in biological targets suggests a potential for selectivity.

Furthermore, while some unrelated benzamide derivatives have been explored as potential tubulin inhibitors in cancer research, these compounds are structurally distinct from N-(2-bromophenyl)-2,6-difluorobenzamide. One class of antitubulin benzamides, which includes the compound RH-4032, has demonstrated some level of activity against mammalian tubulin. However, N-(2-bromophenyl)-2,6-difluorobenzamide is not identified as a member of this particular class of compounds.

Consequently, without any specific studies on the binding affinity, inhibition constants, or other relevant metrics of N-(2-bromophenyl)-2,6-difluorobenzamide with mammalian tubulin, it is not possible to construct the requested data tables or provide a detailed analysis of its selectivity profile. The current body of scientific literature does not support a detailed discussion on this specific topic as outlined.

Supramolecular Assemblies and Material Science Applications of N 2 Bromophenyl 2,6 Difluorobenzamide

Design and Synthesis of Supramolecular Architectures Based on N-(2-bromophenyl)-2,6-difluorobenzamide

The design of supramolecular architectures utilizing N-(2-bromophenyl)-2,6-difluorobenzamide as a primary building block, or "tecton," is predicated on the strategic use of strong and directional non-covalent interactions. The synthesis of this compound would typically involve the condensation of 2,6-difluorobenzoyl chloride with 2-bromoaniline (B46623). The resulting molecule is rich in functional groups capable of participating in predictable intermolecular interactions, making it an excellent candidate for crystal engineering.

The key interaction motifs expected to direct the self-assembly of N-(2-bromophenyl)-2,6-difluorobenzamide into ordered supramolecular structures include:

Amide-Amide Hydrogen Bonds: The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction typically leads to the formation of robust one-dimensional chains or tapes, a common and predictable supramolecular synthon in benzamide (B126) chemistry.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor, capable of interacting with electron-rich atoms like the carbonyl oxygen or even the fluorine atoms of a neighboring molecule. Similarly, the fluorine atoms, although weak halogen bond acceptors, can participate in these interactions.

π-π Stacking: The electron-deficient 2,6-difluorobenzoyl ring and the 2-bromophenyl ring can engage in π-π stacking interactions, further stabilizing the supramolecular assembly.

By modifying synthetic conditions such as solvent choice and temperature, it is possible to influence the formation of different polymorphic crystal structures, each with unique packing arrangements and properties. The interplay between these various intermolecular forces dictates the final supramolecular architecture. For instance, in polar solvents, hydrogen bonding may be the dominant force, leading to linear assemblies. In contrast, less polar solvents might favor π-π stacking or halogen bonding-driven aggregation.

Table 1: Key Intermolecular Interactions in Halogenated Benzamides and their Expected Role in N-(2-bromophenyl)-2,6-difluorobenzamide Assemblies

| Interaction Type | Donor | Acceptor | Expected Geometry | Potential Influence on Supramolecular Architecture |

| Amide-Amide H-Bond | N-H | C=O | Linear or Catemeric | Formation of 1D chains and tapes |

| Halogen Bond | C-Br | C=O, N, F | Directional (σ-hole) | Cross-linking of chains, formation of 2D sheets |

| Weak H-Bond | C-H | F, O | Variable | Stabilization of 3D packing |

| π-π Stacking | Aromatic Rings | Aromatic Rings | Parallel-displaced or T-shaped | Contributes to crystal density and stability |

Investigation of Self-Assembly Processes in Solution and at Interfaces

The self-assembly of N-(2-bromophenyl)-2,6-difluorobenzamide is expected to be a hierarchical process, beginning with the formation of small aggregates in solution that can subsequently organize into larger, more ordered structures, particularly at interfaces. Techniques such as Scanning Tunneling Microscopy (STM) are invaluable for visualizing these processes at the liquid-solid interface.

In solution, the equilibrium between solvated molecules and self-assembled aggregates would be influenced by concentration, temperature, and solvent polarity. Spectroscopic techniques like NMR and UV-Vis could be employed to study the initial stages of aggregation.

At a liquid-solid interface, such as a solution of N-(2-bromophenyl)-2,6-difluorobenzamide on a graphite (B72142) surface, the molecule-substrate and intermolecular interactions would compete to determine the final two-dimensional arrangement. It is plausible that the molecules would form well-ordered monolayers. The specific 2D packing would be a result of the balance between the amide-amide hydrogen bonds driving the formation of linear chains and the halogen bonds or van der Waals forces influencing the inter-chain organization. The planarity of the benzamide core, coupled with the directional nature of the hydrogen and halogen bonds, would facilitate the formation of highly ordered domains. The presence of the bulky bromine atom could introduce steric constraints that influence the packing density and arrangement.

Potential for Development in Advanced Materials (e.g., optical switches, molecular rotors, sensors)

The unique electronic and structural features of N-(2-bromophenyl)-2,6-difluorobenzamide suggest its potential for application in various advanced materials.

Optical Switches: The conformational flexibility around the amide bond, coupled with the potential for photo-induced changes in halogen bonding or π-π stacking interactions, could be exploited in the design of molecular switches. Irradiation with light of a specific wavelength might trigger a reversible change in the molecular conformation or aggregation state, leading to a measurable change in the material's optical properties, such as fluorescence or absorbance.

Molecular Rotors: The N-C bond between the two aromatic rings can act as a rotational axis. In a crystalline solid or a surface-adsorbed monolayer, the rotation of one part of the molecule relative to the other could be controlled by external stimuli like light or an electric field. The fluorine and bromine substituents would influence the energy barrier for this rotation, a key parameter in the design of molecular rotors.

Sensors: The electron-withdrawing nature of the fluorine atoms and the presence of the amide group make N-(2-bromophenyl)-2,6-difluorobenzamide a potential candidate for chemical sensors. The binding of an analyte to the amide group or interaction with the halogenated rings could perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence or electrochemical properties. The specificity of the sensor could be tuned by modifying the substituents on the aromatic rings. For instance, the affinity for certain anions could be enhanced through the halogen bonding capabilities of the bromine atom.

Table 2: Potential Applications of N-(2-bromophenyl)-2,6-difluorobenzamide in Advanced Materials

| Application | Key Molecular Feature | Principle of Operation |

| Optical Switches | Conformational Isomerism, Reversible Intermolecular Interactions | Photo-induced switching between two or more stable states with distinct optical properties. |

| Molecular Rotors | Rotational freedom around N-C bond | Stimuli-controlled unidirectional or bidirectional rotation of a part of the molecule. |

| Chemical Sensors | Electron-deficient aromatic rings, H-bond donor/acceptor sites | Analyte binding induces a measurable change in fluorescence, color, or electrical signal. |

Emerging Research Frontiers and Future Perspectives

Integration of N-(2-bromophenyl)-2,6-difluorobenzamide into Hybrid Materials

The unique structural features of N-(2-bromophenyl)-2,6-difluorobenzamide, including the presence of halogen atoms and an amide linkage, make it a promising candidate for incorporation into various hybrid materials. These materials, which combine the properties of two or more different classes of materials, often exhibit synergistic or enhanced functionalities.

The bromine and fluorine atoms on the phenyl rings can participate in halogen bonding, a non-covalent interaction that can be harnessed for the self-assembly and stabilization of supramolecular structures. This property is particularly relevant for the development of functional polymers and metal-organic frameworks (MOFs).

Potential Applications in Hybrid Materials:

| Hybrid Material Type | Potential Role of N-(2-bromophenyl)-2,6-difluorobenzamide | Desired Outcome |

| Polymer Composites | Functional filler or additive | Enhanced thermal stability, flame retardancy, and specific surface interactions. |

| Metal-Organic Frameworks (MOFs) | Organic linker or guest molecule | Tailored pore size and functionality for applications in gas storage, separation, and catalysis. |

| Nanoparticle Coatings | Surface functionalizing agent | Improved dispersibility, biocompatibility, and targeted delivery of nanoparticles. |

Research into the synthesis and characterization of these hybrid materials will be crucial in unlocking their full potential. The incorporation of N-(2-bromophenyl)-2,6-difluorobenzamide could lead to materials with novel optical, electronic, or catalytic properties.

Advanced Spectroscopic Techniques for In Situ Monitoring of Interactions

Understanding the interactions of N-(2-bromophenyl)-2,6-difluorobenzamide with its biological targets or within a material matrix is fundamental to its application. Advanced spectroscopic techniques offer powerful tools for the in situ monitoring of these interactions in real-time and under physiologically relevant conditions.

Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information at the molecular level. SERS can offer insights into the vibrational modes of the molecule upon binding, while NMR can elucidate the structural changes and binding interfaces.

Spectroscopic Techniques and Their Potential Insights:

| Spectroscopic Technique | Information Gained |

| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational changes upon binding, orientation on a surface. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural conformation, binding site identification, and dynamics of interaction. |

| Fluorescence Spectroscopy | Binding affinity and kinetics through changes in fluorescence intensity or lifetime. |

| Circular Dichroism (CD) Spectroscopy | Conformational changes in biomolecules upon binding of the compound. |

These techniques will be instrumental in elucidating the mechanism of action of N-(2-bromophenyl)-2,6-difluorobenzamide, for instance, in its potential role as a multidrug resistance reversal agent.

Computational Design of Next-Generation Benzamide (B126) Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For N-(2-bromophenyl)-2,6-difluorobenzamide, computational approaches can guide the design of next-generation derivatives with improved efficacy, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies can identify the key molecular descriptors that correlate with the biological activity of a series of related benzamide derivatives. This information can then be used to predict the activity of novel, untested compounds. Molecular dynamics (MD) simulations can provide insights into the binding modes of these molecules with their biological targets, such as the ATP-binding cassette (ABC) transporters implicated in multidrug resistance.

Computational Approaches for Derivative Design:

| Computational Method | Application |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate structural features with biological activity and predict the potency of new derivatives. |

| Molecular Docking | To predict the binding orientation and affinity of derivatives to a target protein. |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the ligand-protein complex and assess binding stability. |

| Pharmacophore Modeling | To identify the essential 3D arrangement of chemical features required for biological activity. |

Through these computational strategies, researchers can rationally design and prioritize the synthesis of novel benzamide derivatives with enhanced therapeutic potential.

Role of N-(2-bromophenyl)-2,6-difluorobenzamide in Multidrug Resistance Reversal Strategies

Multidrug resistance (MDR) is a major obstacle in the effective treatment of cancer and infectious diseases. One of the primary mechanisms of MDR is the overexpression of ABC transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux therapeutic agents from the cell.

There is growing interest in the development of small molecules that can inhibit these efflux pumps, thereby restoring the efficacy of conventional drugs. Benzamide derivatives have shown promise as MDR reversal agents. While direct studies on N-(2-bromophenyl)-2,6-difluorobenzamide are limited, research on structurally similar compounds suggests that it could function as an inhibitor of ABC transporters. nih.govmdpi.com The 2,6-difluoro substitution on the benzamide ring is a common motif in compounds designed to target bacterial cell division protein FtsZ, another area where resistance is a growing concern. researchgate.net

Potential Mechanisms of MDR Reversal:

| Mechanism | Description |

| Competitive Inhibition | The compound binds to the same site on the ABC transporter as the therapeutic drug, preventing its efflux. |

| Non-competitive Inhibition | The compound binds to an allosteric site on the transporter, inducing a conformational change that inhibits its function. |

| Modulation of ATPase Activity | The compound interferes with the ATP hydrolysis that powers the efflux pump. |

Further in-vitro and in-vivo studies are necessary to fully elucidate the potential of N-(2-bromophenyl)-2,6-difluorobenzamide as a chemosensitizer in MDR cancer cells. Investigating its effects on the expression and function of various ABC transporters will be a critical step in this direction. The development of potent and specific inhibitors of these transporters is a promising strategy to overcome the challenges of multidrug resistance in clinical settings. nih.gov

Q & A

Q. What are the recommended methodologies for synthesizing N-(2-bromophenyl)-2,6-difluorobenzamide with high purity?

The synthesis of N-(2-bromophenyl)-2,6-difluorobenzamide typically involves multi-step reactions starting with simpler precursors, such as 2,6-difluorobenzoic acid derivatives and substituted anilines. Key steps include:

- Amide bond formation : Coupling 2,6-difluorobenzoyl chloride with 2-bromoaniline under inert conditions (e.g., dry THF or DCM) using a base like triethylamine to neutralize HCl byproducts .

- Purification : Flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to achieve >95% purity.

- Optimization : Adjusting reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side products like unreacted starting materials or dimerization byproducts .

Q. How can X-ray crystallography and SHELX software be utilized to determine the molecular structure of N-(2-bromophenyl)-2,6-difluorobenzamide?

Single-crystal X-ray diffraction is the gold standard for structural elucidation:

- Crystallization : Grow crystals via slow evaporation of ethanol or DMSO solutions at 0–4°C to stabilize molecular packing .

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data. SHELXS/SHELXD (for structure solution) and SHELXL (for refinement) are critical for resolving hydrogen-bonding networks (e.g., N–H···O, C–H···F) and torsional angles between aromatic rings .

- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to confirm accuracy .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the biological targets of difluorobenzamide derivatives?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, aiding in predicting binding interactions (e.g., with bacterial FtsZ or kinases) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. For example, the 2,6-difluorobenzamide scaffold may bind hydrophobic pockets in FtsZ (validated by MIC assays against S. aureus ).

- MD simulations : Assess binding stability (RMSD/RMSF analysis) over 100-ns trajectories to prioritize derivatives for synthesis .

Q. How can researchers resolve contradictions in toxicological data (e.g., organ toxicity vs. negative reproductive effects) observed in animal studies?

Contradictions may arise from species-specific metabolism or exposure duration:

- Dose-response studies : Conduct subchronic (90-day) vs. acute exposure tests in rats to differentiate transient inflammation from cumulative organ damage (e.g., liver/spleen ).

- Mechanistic assays : Measure biomarkers like ALT/AST (liver function) or cytokine levels (inflammatory response) to correlate toxicity with metabolic pathways .

- Cross-species validation : Compare pharmacokinetics in rodents and rabbits to identify interspecies metabolic differences (e.g., cytochrome P450 activity ).

Q. What structural modifications to the 2,6-difluorobenzamide scaffold enhance antibacterial activity against drug-resistant strains?

SAR studies suggest:

- Side-chain optimization : Introducing hydrophobic groups (e.g., prop-2-ynyl, branched alkyls) improves penetration through bacterial membranes. For example, MST derivatives showed enhanced activity against MRSA by targeting FtsZ .

- Halogen substitution : Bromine at the ortho position (as in N-(2-bromophenyl)- derivatives) increases steric bulk, potentially reducing efflux pump recognition .

- Hybrid molecules : Conjugation with azepane or dihydropyridine moieties (via amide linkages) may broaden spectrum by dual-targeting mechanisms .

Methodological Notes

- Crystallographic refinement : Always validate SHELX-refined structures using R-factor convergence (<5%) and electron density maps (e.g., check for residual peaks >0.5 eÅ⁻³) .

- Toxicology protocols : Follow OECD Guidelines 414 (developmental toxicity) and 443 (extended one-generation study) for regulatory compliance .

- Antibacterial assays : Combine MIC determinations with time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.